Aclatonium napadisilate

Muscarinic receptor subtype selectivity Gastric smooth muscle pharmacology M2 vs. M1 agonism

Aclatonium napadisilate is a synthetic quaternary ammonium choline ester classified as a direct-acting muscarinic acetylcholine receptor (mAChR) agonist. Structurally, it comprises acetyllactoylcholine paired with 1,5-naphthalenedisulfonate, yielding a crystalline solid with a melting point of 189–191 °C and limited aqueous solubility.

Molecular Formula C30H46N2O14S2
Molecular Weight 722.8 g/mol
CAS No. 55077-30-0
Cat. No. B1276695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclatonium napadisilate
CAS55077-30-0
Synonymsacetyllactoylcholine-1,5-naphthalenedisulfonate
aclatonium napadisilate
TM 723
Molecular FormulaC30H46N2O14S2
Molecular Weight722.8 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
InChIInChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2
InChIKeyHELVYVGHOJPCEV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aclatonium Napadisilate (CAS 55077-30-0): Procurement-Relevant Physicochemical and Pharmacological Baseline


Aclatonium napadisilate is a synthetic quaternary ammonium choline ester classified as a direct-acting muscarinic acetylcholine receptor (mAChR) agonist [1]. Structurally, it comprises acetyllactoylcholine paired with 1,5-naphthalenedisulfonate, yielding a crystalline solid with a melting point of 189–191 °C and limited aqueous solubility . Marketed under the trade name Abovis since 1981 in Japan, it is indicated for chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal dysfunction . Unlike acetylcholine, its ester-stabilized structure confers partial resistance to acetylcholinesterase-mediated hydrolysis, a property shared by other synthetic choline esters but resulting in a distinct pharmacological profile explored in the evidence sections below [1].

Why Aclatonium Napadisilate Cannot Be Interchanged with Other Cholinergic Agonists: The M2 Selectivity and Endocrine Dissociation Gap


Although aclatonium napadisilate belongs to the broad class of muscarinic agonists, its pharmacological fingerprint differs fundamentally from non-selective agents such as carbamylcholine (carbachol) or bethanechol. Head-to-head studies in isolated pancreatic acini demonstrate that aclatonium napadisilate binds muscarinic receptors with potency nearly equivalent to carbamylcholine in [³H]N-methylscopolamine displacement assays, yet is 20- to 30-fold less potent in stimulating amylase release and Ca²⁺ efflux [1]. This functional uncoupling of receptor occupancy from exocrine secretory response is absent in carbamylcholine. Furthermore, aclatonium napadisilate preferentially stimulates insulin release from pancreatic β-cells at concentrations 10-fold lower than those required for exocrine secretion, a dissociation not observed with carbamylcholine [2]. Substitution with a standard prokinetic such as metoclopramide (a dopamine D₂ antagonist) or bethanechol (a non-selective muscarinic agonist) would therefore forfeit both the M2-predominant smooth muscle selectivity and the endocrine/exocrine differential, directly altering the therapeutic profile in gastrointestinal and sialagogic applications [3]. These multidimensional pharmacological differences render generic in-class substitution scientifically unjustified without matched comparative data.

Aclatonium Napadisilate (55077-30-0): Quantitative Comparator Evidence for Procurement Decision Support


M2 Muscarinic Receptor Preference vs. Carbamylcholine and the M1 Agonist McN-A-343 in Gastric Smooth Muscle Contraction

In isolated rat gastric smooth muscle strips, aclatonium napadisilate produced contraction that was functionally attributed to M2 receptor stimulation. By contrast, the selective M1 agonist McN-A-343 elicited only weak contraction that was insensitive to the M1-selective antagonist pirenzepine, indicating that M1 activation alone is insufficient for robust gastric smooth muscle contraction in this tissue [1]. Aclatonium napadisilate's contraction was also unaffected by tetrodotoxin, confirming a direct postsynaptic M2 mechanism rather than indirect neuronal release [1]. This M2-dependent effect contrasts with carbamylcholine, which activates both M2 and M3 receptors non-selectively, driving stronger exocrine secretion and potentially broader off-target cholinergic effects [2].

Muscarinic receptor subtype selectivity Gastric smooth muscle pharmacology M2 vs. M1 agonism

Endocrine vs. Exocrine Selectivity in Perfused Pancreas: Aclatonium Napadisilate vs. Carbamylcholine

In the isolated perfused rat pancreas, aclatonium napadisilate at 0.1 µM significantly stimulated insulin release in the presence of 8.3 mM glucose, whereas an appreciable increase in exocrine secretion required a 10-fold higher concentration (1.0 µM) [1]. In direct contrast, carbamylcholine at 0.1 µM stimulated pancreatic exocrine secretion but failed to elicit insulin release at this dose [1]. The insulinotropic effect of aclatonium napadisilate was glucose-dependent and inhibited by pirenzepine but not proglumide, confirming muscarinic receptor mediation without cholecystokinin receptor involvement [1].

Pancreatic endocrine pharmacology Insulin secretion Muscarinic agonist selectivity

Clinical Reduction of Anticholinergic-Induced Dry Mouth: Aclatonium Napadisilate + Solifenacin vs. Solifenacin + Placebo

In a multicenter randomized double-blind controlled trial, 92 overactive bladder patients received solifenacin 5 mg plus either placebo or aclatonium napadisilate 150 mg once daily for 8 weeks [1]. Among patients without dry mouth at baseline, the aclatonium group showed a dry mouth VAS score increase of only 9 points (from baseline), compared to a 20-point increase in the placebo group (p = 0.03) [1]. This represents a 55% reduction in anticholinergic-induced dry mouth severity. Crucially, aclatonium did not compromise solifenacin's therapeutic efficacy: changes in OABSS and OAB-q SF scores did not differ significantly between groups [1]. No other muscarinic agonist has demonstrated this specific protective sialagogic effect in a randomized controlled trial with an anticholinergic co-treatment comparator.

Xerostomia prevention Overactive bladder Sialagogue clinical trial

One-Pot Industrial Synthesis vs. Classical Multi-Step Routes: Process Efficiency and Scalability Advantage

The patented industrial process for aclatonium napadisilate (CN110386878A) employs a 'mixed acid anhydride strategy' that enables one-pot preparation of the acetyllactoylcholine intermediate, eliminating isolation steps and reducing unit operations compared to the classical US 3,903,137 multi-step route [1]. The one-pot method avoids high-volatility corrosive reagents (e.g., acetyl chloride, thionyl chloride) and uses water as solvent for intermediate preparation, reducing organic solvent consumption [1]. Direct crystallization in the final step improves product purity without additional chromatographic purification. The process has been demonstrated at reaction scales ≥10 kg, confirming industrial scalability [1]. In contrast, earlier methods require separately isolated intermediates, use costly solid super-acid catalysts, and involve high-temperature vacuum distillation equipment, limiting both throughput and cost efficiency [1][2].

API process chemistry One-pot synthesis Industrial scale-up

Superior Clinical Efficacy vs. Metoclopramide in Chronic Gastritis Symptom Relief

Aclatonium napadisilate has been reported to be more effective than metoclopramide for the treatment of chronic gastritis symptoms, as documented in authoritative drug reference sources referencing its clinical use since the Japanese market launch in 1981 . While the full quantitative primary trial data are not directly retrievable from open-access literature, this comparative efficacy claim establishes a procurement-relevant differentiation from the widely used dopamine D₂ antagonist prokinetic metoclopramide, which carries a distinct adverse effect profile including extrapyramidal symptoms and hyperprolactinemia not associated with muscarinic agonists .

Chronic gastritis Gastrointestinal prokinetic Clinical comparative efficacy

Procurement-Driven Application Scenarios for Aclatonium Napadisilate Based on Quantitative Differentiation Evidence


Combination Therapy Research for Overactive Bladder with Anticholinergic-Induced Xerostomia Mitigation

Based on Level 1 evidence from a multicenter randomized double-blind controlled trial, aclatonium napadisilate (150 mg once daily) co-administered with solifenacin 5 mg reduces dry mouth VAS worsening by 55% compared to solifenacin monotherapy (9 vs. 20 points; p = 0.03) without compromising bladder symptom control [1]. This scenario is directly relevant for clinical research organizations and academic urology groups investigating strategies to improve anticholinergic tolerability. Procurement specifications should require GMP-grade aclatonium napadisilate suitable for oral capsule formulation at 150 mg unit dose.

Pancreatic β-Cell Muscarinic Pharmacology: Endocrine-Selective Stimulation Without Exocrine Confounding

In isolated perfused rat pancreas assays, aclatonium napadisilate uniquely stimulates insulin release at 0.1 µM while requiring a 10-fold higher concentration (1.0 µM) to elicit exocrine secretion [1]. This endocrine/exocrine dissociation is the opposite of carbamylcholine, which stimulates exocrine secretion at 0.1 µM without eliciting insulin release [1]. Researchers investigating glucose-dependent insulin secretion mediated by muscarinic receptors should procure aclatonium napadisilate as the agonist of choice to avoid exocrine enzyme release that confounds pancreatic perfusion and islet physiology experiments.

Gastrointestinal Prokinetic Research Requiring M2-Selective Smooth Muscle Activation

Aclatonium napadisilate stimulates gastric smooth muscle contraction via M2 receptor agonism, an effect demonstrated in isolated rat gastric strip preparations and confirmed to be direct (tetrodotoxin-insensitive) rather than neuronally mediated [1]. This property is ideal for in vitro and in vivo gastrointestinal motility studies where M3-mediated secretory effects of non-selective agonists like carbamylcholine would introduce experimental variability. Procurement for smooth muscle pharmacology laboratories should verify M2 receptor selectivity documentation and purity ≥98% as specified by standard API suppliers .

Industrial API Procurement for Generic Development Using Scalable One-Pot Synthesis Route

The patented one-pot industrial process (CN110386878A) for aclatonium napadisilate reduces unit operations, replaces hazardous reagents (acetyl chloride, thionyl chloride) with water-based intermediate preparation, and enables direct crystallization for enhanced purity [1]. This route has been demonstrated at ≥10 kg reaction scale, distinguishing it from classical multi-step syntheses that require isolated intermediates and high-temperature vacuum distillation [1]. API procurement for ANDA/505(b)(2) development programs should prioritize vendors employing this or equivalent streamlined processes to ensure cost-competitive, scalable supply with minimized impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aclatonium napadisilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.